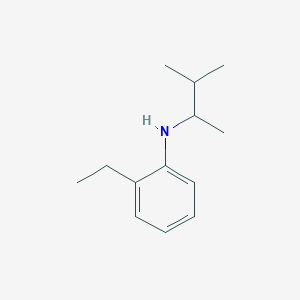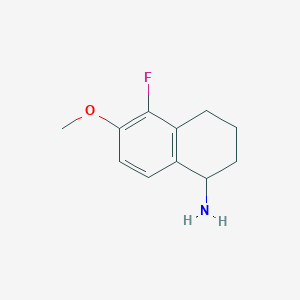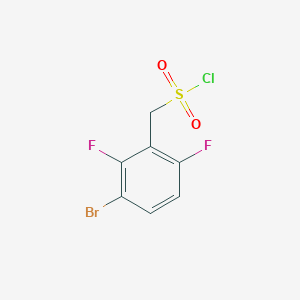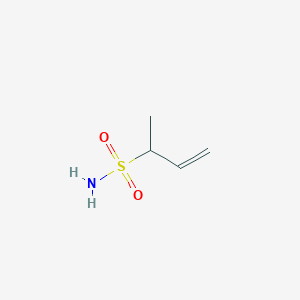
2-ethyl-N-(3-methylbutan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-N-(3-methylbutan-2-yl)aniline is an organic compound with the molecular formula C13H21N. It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is notable for its unique structure, which includes an ethyl group and a 3-methylbutan-2-yl group attached to the nitrogen atom of an aniline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(3-methylbutan-2-yl)aniline typically involves the alkylation of aniline with appropriate alkyl halides. One common method is the reaction of aniline with 2-ethyl bromide and 3-methylbutan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where aniline and the alkyl halides are fed into a reactor with a catalyst. The reaction mixture is then heated to the desired temperature, and the product is separated and purified using distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(3-methylbutan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or alkylated aniline derivatives.
Scientific Research Applications
2-ethyl-N-(3-methylbutan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-methylbutan-2-ylamine
- N-methyl-N-(3-methylbutan-2-yl)aniline
- N-ethyl-N-(3-methylbutan-2-yl)aniline
Uniqueness
2-ethyl-N-(3-methylbutan-2-yl)aniline is unique due to its specific combination of an ethyl group and a 3-methylbutan-2-yl group attached to the nitrogen atom of an aniline ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
2-ethyl-N-(3-methylbutan-2-yl)aniline |
InChI |
InChI=1S/C13H21N/c1-5-12-8-6-7-9-13(12)14-11(4)10(2)3/h6-11,14H,5H2,1-4H3 |
InChI Key |
BEGBOUSVHDGRNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Butan-2-yl)amino]-2-chlorobenzonitrile](/img/structure/B13260085.png)
![2-[4-(3,4-Dimethylpyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13260086.png)
amine](/img/structure/B13260103.png)
![(Furan-2-ylmethyl)[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B13260109.png)
![2-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13260112.png)


![2-[(2-Methylbutyl)amino]propane-1,3-diol](/img/structure/B13260136.png)

![5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13260141.png)
![3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13260143.png)

![(2-Methoxyethyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B13260162.png)

